皮尔西多明

描述

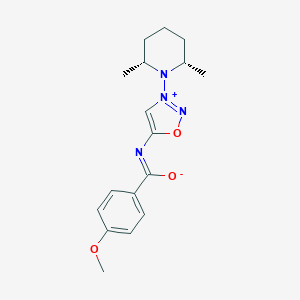

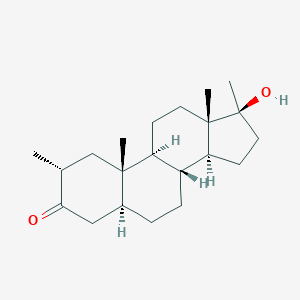

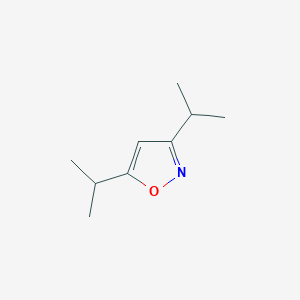

Pirsidomine is an organic compound that belongs to the class of anisoles . It is identified as N-[3-(2,6-dimethylpiperidin-1-yl)-5H-1,2,3λ⁵-oxadiazol-5-ylidene]-4-methoxybenzamide .

Synthesis Analysis

Pirsidomine is a prodrug that is transformed into a nitric oxide-releasing metabolite in vivo . In animal tests, there were no signs of tolerance with repeated administration .Molecular Structure Analysis

The molecular formula of Pirsidomine is C17H22N4O3 . Its average mass is 330.382 Da and its monoisotopic mass is 330.169189 Da .科学研究应用

血流动力学和抗心律失常特性

皮尔西多明被认为是一氧化氮供体,具有显著的血流动力学和抗心律失常特性。Wainwright 和 Martorana (1993) 观察到,对麻醉猪静脉注射皮尔西多明会导致后负荷、心肌收缩力和耗氧量降低。重要的是,它减少了心肌缺血期间的心室异位搏动,表明抗心律失常作用主要是通过其血流动力学影响,而不是通过体外抗血小板作用 (Wainwright & Martorana, 1993)。

抗缺血和抗心绞痛作用

Stengele 等人 (1996) 研究了皮尔西多明对肺血流动力学和缺血参数的短期影响。他们发现,对冠状动脉疾病患者施用皮尔西多明,可降低舒张期肺动脉压和 ST 段压低,表明其作为抗缺血和抗心绞痛药物的有效性 (Stengele et al., 1996)。

与其他硝酸血管扩张剂的比较

Arkonac 等人 (1996) 比较了皮尔西多明与其他硝酸血管扩张剂(如 SIN-1、硝普钠和硝酸甘油)的全身和冠状动脉血流动力学作用。他们的研究结果表明,皮尔西多明可能有直接的负性肌力作用,与其他硝酸血管扩张剂对心室功能的影响不同 (Arkonac et al., 1996)。

血流动力学特征和耐受性研究

Bohn、Martorana 和 Schönafinger (1992) 评估了麻醉和清醒犬中皮尔西多明的血流动力学特征。他们的结果表明,皮尔西多明降低了心脏的预负荷和后负荷,以及外周阻力和心肌耗氧量。有趣的是,重复给药并不会导致耐受性,这比其他一些药物有显著优势 (Bohn, Martorana, & Schönafinger, 1992)。

静脉血管床效应

Mey 等人 (2004) 研究了皮尔西多明和异山梨醇二硝酸酯对静脉血管床的不同影响。他们发现,虽然这两种药物都能降低全身静息血压,但皮尔西多明并不影响对去甲肾上腺素的血管收缩反应,这表明它对静脉血管床的影响与异山梨醇二硝酸酯不同 (Mey et al., 2004)。

安全和危害

属性

IUPAC Name |

(1Z)-N-[3-[(2S,6R)-2,6-dimethylpiperidin-1-yl]oxadiazol-3-ium-5-yl]-4-methoxybenzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-12-5-4-6-13(2)21(12)20-11-16(24-19-20)18-17(22)14-7-9-15(23-3)10-8-14/h7-13H,4-6H2,1-3H3/t12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPUBJSOHAMNEI-BETUJISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1[N+]2=NOC(=C2)/N=C(/C3=CC=C(C=C3)OC)\[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157728 | |

| Record name | Pirsidomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pirsidomine | |

CAS RN |

132722-74-8 | |

| Record name | Pirsidomine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132722748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirsidomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)

![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)